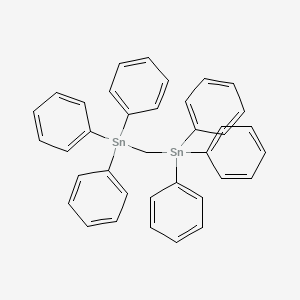
Methylenebis(triphenylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenebis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: Methylenebis(triphenylstannane) can be synthesized through the reaction of triphenyltin chloride with methylene chloride in the presence of a base. The reaction typically involves the following steps:
- Dissolution of triphenyltin chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of methylene chloride to the solution.
- Introduction of a base, such as sodium hydride, to facilitate the reaction.
- Stirring the reaction mixture at a controlled temperature to ensure complete reaction.
- Purification of the product through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for methylenebis(triphenylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions: Methylenebis(triphenylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.
Reduction: Reduction reactions can yield triphenyltin hydride.
Substitution: The methylene bridge allows for substitution reactions, where one or more phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Triphenyltin oxide derivatives.
Reduction: Triphenyltin hydride.
Substitution: Various substituted triphenyltin compounds, depending on the reagents used.
科学的研究の応用
Methylenebis(triphenylstannane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and radical reactions.
Biology: The compound’s organotin structure makes it a subject of study for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: Methylenebis(triphenylstannane) is used in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of methylenebis(triphenylstannane) involves its ability to form stable carbon-tin bonds, which can participate in radical reactions. The compound can transfer phenyl groups to other molecules, facilitating various chemical transformations. Its molecular targets include organic substrates with reactive functional groups, and the pathways involved often include radical intermediates.
類似化合物との比較
Triphenyltin hydride: Similar in structure but contains a hydrogen atom instead of a methylene bridge.
Triphenyltin chloride: Contains a chloride atom instead of a methylene bridge.
Triphenyltin acetate: Contains an acetate group instead of a methylene bridge.
Uniqueness: Methylenebis(triphenylstannane) is unique due to its methylene bridge, which allows for additional reactivity and the potential for forming more complex structures. This distinguishes it from other triphenyltin compounds that lack this bridging feature.
特性
CAS番号 |
71828-34-7 |
|---|---|
分子式 |
C37H32Sn2 |
分子量 |
714.1 g/mol |
IUPAC名 |
triphenyl(triphenylstannylmethyl)stannane |
InChI |
InChI=1S/6C6H5.CH2.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;1H2;; |
InChIキー |
IOMMVNDFAUOFEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


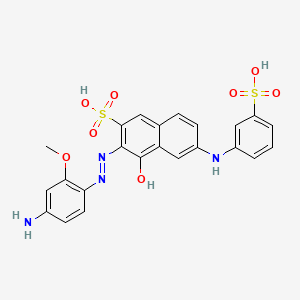
![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
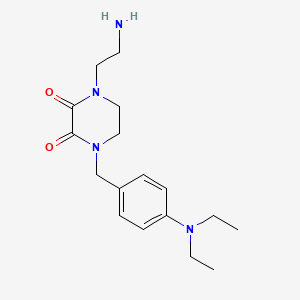

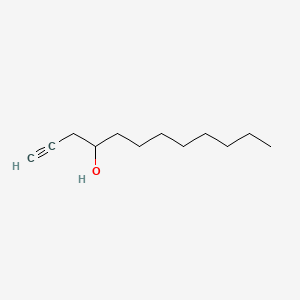

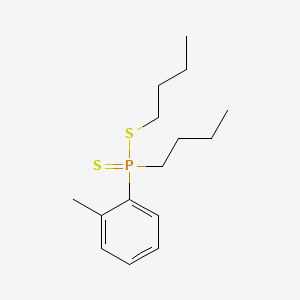

![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)
![1,3-Bis[methyl(phenyl)amino]propan-2-ol](/img/structure/B14454075.png)
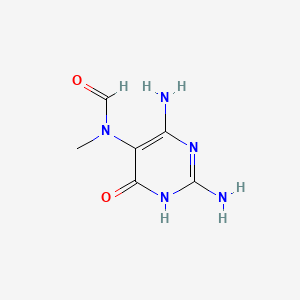
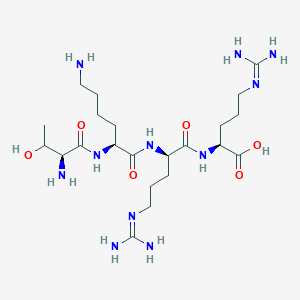
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
